Cas no 1105236-48-3 (3-methoxy-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide)
3-methoxy-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide Chemical and Physical Properties
Names and Identifiers
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- 3-methoxy-N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]benzamide
- 3-methoxy-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide
- 1105236-48-3
- F5530-0295
- VU0493725-1
- 3-methoxy-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzamide
- AKOS024512592
-
- Inchi: 1S/C24H21N3O3/c1-15-7-10-19(11-8-15)27-16(2)25-22-12-9-18(14-21(22)24(27)29)26-23(28)17-5-4-6-20(13-17)30-3/h4-14H,1-3H3,(H,26,28)
- InChI Key: GFHGMINFUNKXMM-UHFFFAOYSA-N
- SMILES: C(NC1C=CC2=C(C=1)C(=O)N(C1=CC=C(C)C=C1)C(C)=N2)(=O)C1=CC=CC(OC)=C1
Computed Properties
- Exact Mass: 399.15829154g/mol
- Monoisotopic Mass: 399.15829154g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 671
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 71Ų
3-methoxy-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5530-0295-2μmol |
3-methoxy-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide |
1105236-48-3 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5530-0295-5μmol |
3-methoxy-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide |
1105236-48-3 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5530-0295-10μmol |
3-methoxy-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide |
1105236-48-3 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5530-0295-20μmol |
3-methoxy-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide |
1105236-48-3 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5530-0295-1mg |
3-methoxy-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide |
1105236-48-3 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5530-0295-2mg |
3-methoxy-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide |
1105236-48-3 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5530-0295-3mg |
3-methoxy-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide |
1105236-48-3 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5530-0295-4mg |
3-methoxy-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide |
1105236-48-3 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5530-0295-5mg |
3-methoxy-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide |
1105236-48-3 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5530-0295-10mg |
3-methoxy-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide |
1105236-48-3 | 10mg |
$79.0 | 2023-09-09 |
3-methoxy-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide Related Literature
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 3-methoxy-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide
Introduction to Compound CAS No. 1105236-48-3: 3-Methoxy-N-[2-Methyl-3-(4-Methylphenyl)-4-Oxo-3,4-Dihydroquinazolin-6-Yl]Benzamide
The compound with CAS No. 1105236-48-3, known as 3-methoxy-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which includes a quinazoline core, a benzamide moiety, and a methoxy group. The quinazoline framework is a heterocyclic aromatic compound that has been extensively studied due to its potential in drug design and materials science.
Recent studies have highlighted the importance of benzamide derivatives in medicinal chemistry, particularly in the development of inhibitors for various enzymes and receptors. The presence of the methoxy group in this compound adds to its chemical diversity and may influence its pharmacokinetic properties, such as solubility and bioavailability. The 4-methylphenyl substituent further enhances the molecule's complexity, potentially contributing to its interactions with biological targets.
The synthesis of this compound involves a multi-step process that typically includes the formation of the quinazoline ring followed by subsequent functionalization to introduce the benzamide and methoxy groups. Researchers have explored various synthetic strategies, including microwave-assisted synthesis and catalytic methods, to optimize the yield and purity of this compound. These advancements have been documented in recent publications, underscoring the ongoing interest in improving synthetic methodologies for complex molecules like this one.
In terms of applications, 3-methoxy-N-[2-methyl-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide has shown promise in preliminary biological assays. For instance, it has demonstrated inhibitory activity against certain kinases, making it a potential candidate for anti-cancer drug development. Additionally, its structural features suggest that it could serve as a lead compound for designing molecules with enhanced selectivity and efficacy.
Recent research has also focused on the computational modeling of this compound to predict its binding affinity to various protein targets. Advanced techniques such as molecular docking and quantum mechanics calculations have provided valuable insights into its interaction patterns at the molecular level. These studies are crucial for guiding further experimental work and refining the compound's properties for therapeutic applications.
Furthermore, the environmental impact of synthesizing such compounds has become a topic of interest in green chemistry. Efforts are being made to develop more sustainable synthesis routes that minimize waste and reduce energy consumption. This aligns with global initiatives to promote eco-friendly practices in chemical manufacturing.
In conclusion, CAS No. 1105236-48-3 represents a cutting-edge molecule with significant potential in both academic research and industrial applications. Its unique structure and functional groups make it a valuable subject for further investigation across multiple disciplines.
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